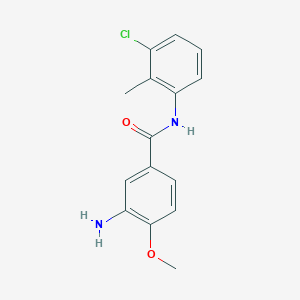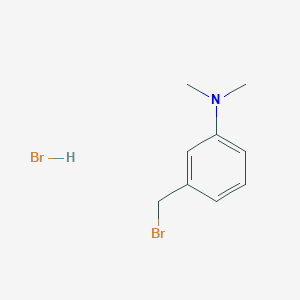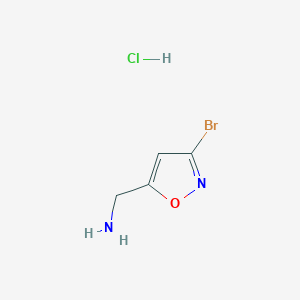
(3-Bromoisoxazol-5-yl)methylamine hydrochloride
Übersicht
Beschreibung
(3-Bromoisoxazol-5-yl)methylamine hydrochloride, commonly referred to as BIMH, is a synthetic compound that has been used in various scientific applications. BIMH is a member of the bromo isoxazole family, which is composed of compounds that contain a five-membered ring with one nitrogen and two oxygen atoms. The addition of a methyl group to this ring structure gives BIMH unique properties that make it a highly versatile compound. This article will discuss the synthesis method of BIMH, its scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Characterization
One application involves the synthesis of novel families of diarylisoxazoles to improve biochemical selectivity and antiplatelet efficacy. These compounds, derived from structural modifications of known selective cyclooxygenase-1 (COX-1) inhibitors, demonstrate potent and selective inhibition of COX-1, affecting platelet aggregation through the inhibition of COX-1-dependent thromboxane A2. This finding suggests potential therapeutic applications in controlling diseases related to platelet aggregation and COX-1 activity (Vitale et al., 2013).
Catalytic Applications in Organic Synthesis
Another significant application is in the field of organic synthesis, where methylamine derivatives with 1,2-azole fragments and their palladium complexes exhibit high catalytic activity in the Suzuki reaction in aqueous media. This research highlights the potential of these compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Akishina et al., 2021).
Controlled Release Systems
In the development of intelligent carriers for drug delivery, photo-responsive polyethyleneimine (PEI) microcapsules have been fabricated using compounds bearing photodegradable ortho-nitrobenzyl groups. These microcapsules demonstrate the potential for controlled release upon UV irradiation, offering a novel approach for drug delivery systems that can be externally controlled (Li et al., 2016).
Synthesis of Potent Apoptotic Agents
The synthesis of isoxazoline derivatives linked to benzoisothiazoles has been explored for their cytotoxic and antineoplastic activities. Some of these synthesized compounds show potent cytotoxicity and could serve as lead compounds for the development of new anticancer agents (Byrappa et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEMWTVPLLIRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612067 | |
| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90802-21-4 | |
| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
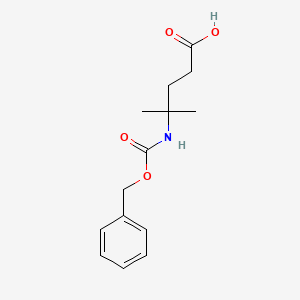
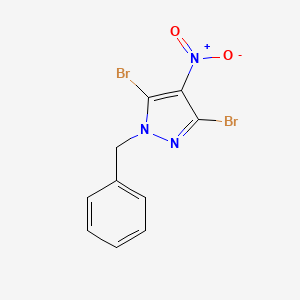

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)




